1-(呋喃-3-基)丙-1-酮

描述

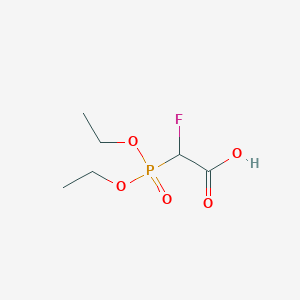

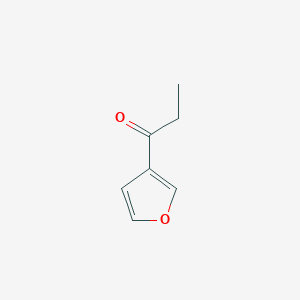

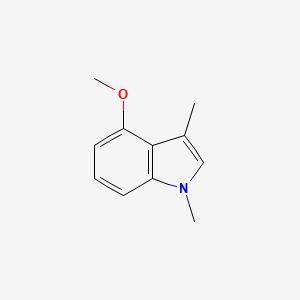

1-(Furan-3-yl)propan-1-one is a compound with the CAS Number: 30078-67-2 and a molecular weight of 124.14 . It is also known by the IUPAC name 1-(3-furyl)-1-propanone .

Synthesis Analysis

The synthesis of a similar compound, (S)-1-(furan-2-yl)propan-1-ol, was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst obtained from boza, a grain-based fermented beverage .Molecular Structure Analysis

The InChI code for 1-(Furan-3-yl)propan-1-one is 1S/C7H8O2/c1-2-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

There are studies on the transformation of similar compounds, such as 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization .Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8C in a sealed, dry environment .科学研究应用

在天然产物化学中的应用

1-(呋喃-3-基)丙-1-酮及其衍生物已在各种天然产物中被发现,特别是来自真菌和植物。例如,研究从红树林来源的内生真菌中分离出新的呋喃衍生物,这些衍生物可能具有潜在的生物活性 (陈等,2017)。

在不对称合成中的作用

该化合物已用于不对称合成,特别是在复杂有机化合物的合成中。例如,一项研究讨论了使用呋喃衍生物进行 C15 聚酮螺酮的非迭代不对称合成 (迈勒特等,2004)。

光物理性质

1-(呋喃-3-基)丙-1-酮衍生物的光物理性质一直是科学研究的主题。研究已经检验了溶剂极性对这些衍生物的光物理性质的影响,提供了对它们的荧光和吸收特性的见解 (库马里等,2017)。

非线性光学性质

还对新型呋喃基有机晶体(对光子应用感兴趣)的非线性光学性质进行了研究。其中一项研究合成了包含 1-(呋喃-3-基)丙-1-酮的晶体,并探索了其在非线性光学应用中的潜力 (萨西钱德拉等,2020)。

药代动力学和代谢

虽然对 1-(呋喃-3-基)丙-1-酮本身的直接研究可能有限,但已对其衍生物进行了药代动力学和代谢分析。例如,一项研究详细说明了呋喃丙烯酮化合物在大鼠中的药代动力学参数和代谢 (李等,2006)。

在化学合成中的应用

一些研究集中在呋喃衍生物在化学合成中的用途。例如,关于用锂和氨还原呋喃衍生物的研究突出了它们在生产各种化合物的潜力 (马西-韦斯特罗普和沃伦,1984)。

抗真菌和抗菌特性

一些呋喃衍生物表现出有效的抗真菌和中等抗菌活性,如对从内生真菌中分离出的新型呋喃衍生物的研究中所见 (杨等,2018)。

作用机制

Target of Action

1-(Furan-3-yl)propan-1-one is a furan derivative . Furan derivatives have been recognized for their significant role in the realm of medicinal chemistry . They are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan derivatives are known to interact with various targets, leading to their diverse therapeutic effects .

Biochemical Pathways

Furan derivatives are known to be involved in various biochemical reactions . For instance, they can undergo asymmetric bioreduction, a process that involves the conversion of a compound into its enantiomer .

Result of Action

Furan derivatives are known to exhibit a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .

Action Environment

The action, efficacy, and stability of 1-(Furan-3-yl)propan-1-one can be influenced by various environmental factors. For instance, the compound’s stability could be affected by storage conditions . Furthermore, the compound’s action and efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

安全和危害

未来方向

生化分析

Biochemical Properties

1-(Furan-3-yl)propan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase. These interactions are crucial for the compound’s metabolic fate and its potential therapeutic applications. Carbonyl reduction is a significant step in the phase I biotransformation of various carbonyl compounds, and 1-(Furan-3-yl)propan-1-one is no exception .

Cellular Effects

The effects of 1-(Furan-3-yl)propan-1-one on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-β, which are key mediators in inflammatory responses . These effects highlight the compound’s potential as an anti-inflammatory agent.

Molecular Mechanism

At the molecular level, 1-(Furan-3-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as carbonyl reductase, which plays a role in its metabolic transformation. The compound’s ability to inhibit enzyme activity is linked to changes in gene expression and subsequent cellular responses .

Dosage Effects in Animal Models

The effects of 1-(Furan-3-yl)propan-1-one vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects, such as anti-inflammatory activity. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1-(Furan-3-yl)propan-1-one is involved in several metabolic pathways, primarily through its interactions with enzymes like carbonyl reductase. The compound undergoes phase I biotransformation, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic uses .

Transport and Distribution

Within cells and tissues, 1-(Furan-3-yl)propan-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of 1-(Furan-3-yl)propan-1-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for the compound’s activity and function, as it ensures that the compound reaches its intended site of action within the cell .

属性

IUPAC Name |

1-(furan-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFHDKCRXWKQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312210 | |

| Record name | 1-(3-Furanyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30078-67-2 | |

| Record name | 1-(3-Furanyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30078-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Furanyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3122099.png)

![3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B3122156.png)

![4-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B3122172.png)

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B3122182.png)

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3122195.png)